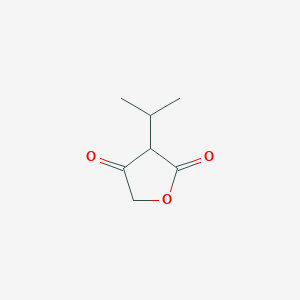

3-(Propan-2-yl)oxolane-2,4-dione

Description

3-(Propan-2-yl)oxolane-2,4-dione is a cyclic diketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring with ketone groups at positions 2 and 4, and an isopropyl substituent at position 3. Its molecular formula is C₇H₁₀O₃, yielding a molecular weight of 142.15 g/mol.

Properties

CAS No. |

113599-55-6 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-propan-2-yloxolane-2,4-dione |

InChI |

InChI=1S/C7H10O3/c1-4(2)6-5(8)3-10-7(6)9/h4,6H,3H2,1-2H3 |

InChI Key |

ZLQOXKIXXXADFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)COC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with acetic anhydride, which leads to the formation of the oxolane ring through intramolecular esterification. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce more saturated cyclic ethers. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Propan-2-yl)oxolane-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxolane ring, which can stabilize or destabilize intermediates during chemical reactions. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Propan-2-yl)oxolane-2,4-dione and Analogous Compounds

Reactivity and Stability

- This compound: The 2,4-dione arrangement creates electron-deficient carbons, facilitating nucleophilic attacks (e.g., enolate formation). The isopropyl group may sterically hinder reactions at position 3.

- Thiazolidine-2,4-dione derivatives : The sulfur atom in the thiazolidine ring enhances electron delocalization, improving binding to kinase active sites. Piperazinyl substituents further modulate solubility and bioavailability .

- 3-(prop-2-yn-1-yl)oxolane-2,5-dione: The 2,5-dione configuration and propargyl group enable click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Hexa-2,4-dienedioic acid derivative : The conjugated diene system in this BPA degradation product increases susceptibility to further oxidation, leading to smaller carboxylic acids (e.g., cis-butenedioic acid) .

Pharmacological and Industrial Relevance

- Thiazolidine-2,4-diones: Well-established in medicinal chemistry (e.g., antidiabetic drugs like rosiglitazone).

- The oxolane ring’s oxygen atom may reduce metabolic stability compared to sulfur-containing analogs.

- Degradation intermediates: Compounds like 4-isopropenylphenol (from BPA degradation) share the isopropyl-aromatic motif with this compound, underscoring the environmental persistence of such substituents .

Physicochemical Properties

| Property | This compound | Thiazolidine-2,4-dione (YPC-21440) | 3-(prop-2-yn-1-yl)oxolane-2,5-dione |

|---|---|---|---|

| LogP (estimated) | 1.2–1.5 | 2.8–3.5 | 2.0–2.5 |

| Water Solubility | Low (lipophilic) | Moderate (DMSO-soluble) | Low (organic solvent preference) |

| Thermal Stability | Stable up to 150°C | Stable (pharmaceutical-grade) | Decomposes above 200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.